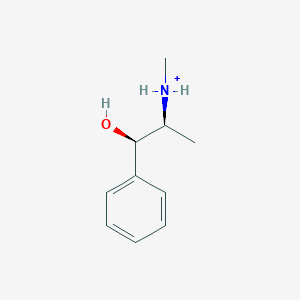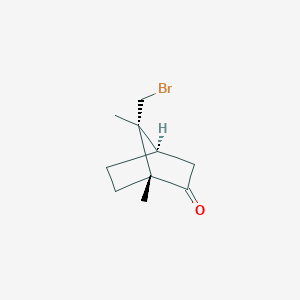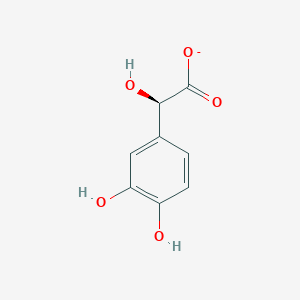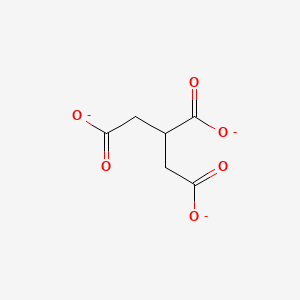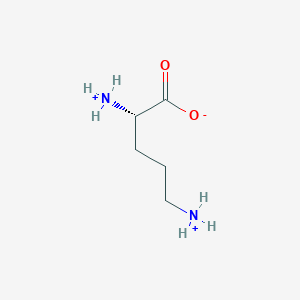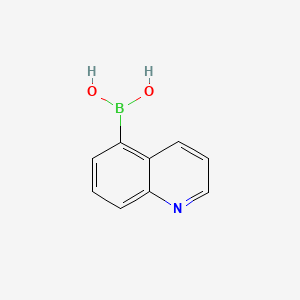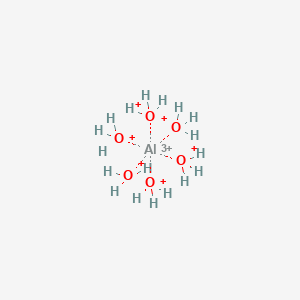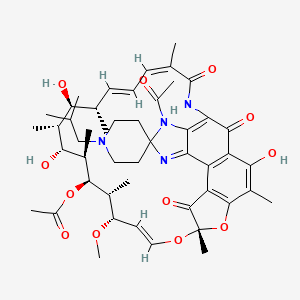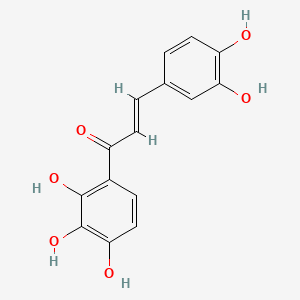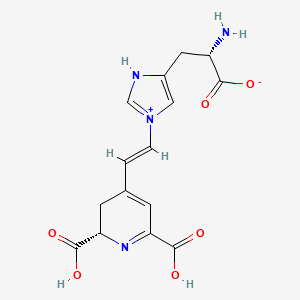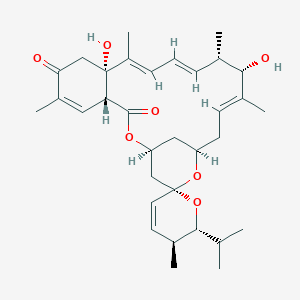
4-Vinylphenol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-vinylphenol sulfate is an aryl sulfate that is 4-hydroxystyrene in which the hydroxy group has been replaced by a sulfooxy group. It has a role as a human xenobiotic metabolite. It is an aryl sulfate and a member of styrenes. It derives from a 4-hydroxystyrene. It is a conjugate acid of a 4-vinylphenol sulfate(1-).
4-Vinylphenol sulfate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 4-Vinylphenol sulfate has been detected in multiple biofluids, such as urine and blood. 4-Vinylphenol sulfate can be biosynthesized from 4-hydroxystyrene.
Applications De Recherche Scientifique
1. Metabolism and Toxicity Studies
4-Vinylphenol sulfate is a metabolite of styrene and plays a role in styrene-induced toxicity. It is metabolized primarily by CYP2E1 and CYP2F2. Studies have shown that 4-Vinylphenol is significantly more potent as a hepatotoxicant and pneumotoxicant than the parent compound styrene or the major metabolite of styrene, styrene oxide. The metabolism of 4-Vinylphenol and its impact on hepatotoxicity and pneumotoxicity have been examined, highlighting the importance of metabolism by CYP2E1 in styrene-induced toxicity (Carlson, Ullman, Mantick, & Snyder, 2002) (Vogie, Mantick, & Carlson, 2004).
2. Analytical Detection of Metabolites
Studies have also focused on the analytical detection of 4-Vinylphenol sulfate and its conjugates in biological samples. Techniques like liquid chromatography with electrospray tandem mass spectrometry have been used to characterize the metabolism of styrene, identifying 4-Vinylphenol and its conjugates (glucuronides and sulfates) in human and rat urine. This has led to improved identification and characterization of minor styrene metabolites, which is crucial for understanding the complete metabolic profile of styrene (Manini, Andreoli, Poli, De Palma, Mutti, & Niessen, 2002).
3. Studies on Conjugation and Bioavailability
Research has also delved into the bioavailability and conjugation of phenolic compounds. For instance, studies have examined the pharmacokinetics and elimination pathways of sulfate and glucuronide metabolites of drugs, providing insights into the hepatic and renal handling of these compounds. Such research underscores the significance of understanding the disposition and preferential excretion pathways of drug metabolites, including those related to 4-Vinylphenol sulfate (Ishii, Kanayama, Esumi, Ogawara, Kimura, & Higaki, 2002).
4. Role in Drug Detoxification and Sulfonation Reactions
Sulfate, a key component for detoxification of xenobiotics like acetaminophen, is maintained at high levels in the blood by NaS1 sulfate transporters. Studies have shown that disruptions in NaS1 function can lead to enhanced acetaminophen-induced hepatotoxicity, demonstrating the critical role of sulfate, including 4-Vinylphenol sulfate, in drug metabolism and detoxification (Lee, Dawson, Hewavitharana, Shaw, & Markovich, 2006).
Propriétés
Numéro CAS |
131351-90-1 |
|---|---|
Nom du produit |
4-Vinylphenol sulfate |
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
(4-ethenylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h2-6H,1H2,(H,9,10,11) |
Clé InChI |
IETVQHUKTKKBFF-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)OS(=O)(=O)O |
SMILES canonique |
C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



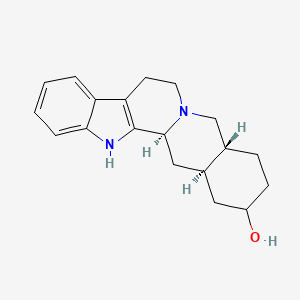

![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
